

# Application Notes and Protocols for the Identification of RMS5 Orthologs in Plants

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## Compound of Interest

Compound Name: RMS5

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## Introduction

The RAMOSUS5 (**RMS5**) gene, first characterized in pea (*Pisum sativum*), plays a critical role in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate shoot branching.[1] **RMS5**, along with RMS1, is essential for the production of a graft-transmissible signal that inhibits axillary bud outgrowth.[2][3] Specifically, **RMS5** encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts upstream of RMS1 (CCD8) in the SL biosynthetic pathway.[1][4] Given its conserved function, identifying **RMS5** orthologs in other plant species is of significant interest for both fundamental plant science and crop improvement, aiming to manipulate plant architecture for enhanced yield and resilience.

These application notes provide a comprehensive guide for researchers to identify **RMS5** orthologs in various plant species using a combination of bioinformatic and experimental approaches.

## I. Bioinformatic Identification of Putative RMS5 Orthologs

The initial step in identifying **RMS5** orthologs is to perform in silico analysis using available genomic and transcriptomic data. This approach relies on sequence similarity and phylogenetic relationships to identify candidate genes.

### Protocol 1: Homology-Based Search using BLAST

This protocol outlines the use of the Basic Local Alignment Search Tool (BLAST) to identify sequences with significant similarity to a known **RMS5** sequence.

#### Materials:

- Amino acid or nucleotide sequence of a verified **RMS5** gene (e.g., *Pisum sativum* **RMS5**).
- Access to a public or private sequence database (e.g., NCBI, Phytozome, or a species-specific genome database).
- BLAST software (online or local installation).

#### Procedure:

- **Sequence Retrieval:** Obtain the full-length amino acid sequence of a known **RMS5** protein. The protein sequence is generally preferred over the nucleotide sequence for identifying more distantly related orthologs as it is less affected by codon usage bias.
- **BLAST Program Selection:**
  - Use BLASTp (protein-protein BLAST) to search a protein database with the **RMS5** protein sequence. This is the most common and recommended approach.
  - Use tBLASTn (protein query against a translated nucleotide database) to search a nucleotide or genome database. This is useful for identifying orthologs in species where the genome has been sequenced but not fully annotated.
- **Database Selection:** Choose the appropriate database to search against. For a broad search, use the NCBI non-redundant (nr) protein database. For more targeted searches, use a species-specific or plant-specific database like those available on Phytozome or Ensembl Plants.
- **BLAST Parameters:**
  - **E-value (Expect value):** Set a stringent E-value cutoff to minimize false positives. A common starting point is 1e-10 or lower.

- Word size, Matrix, and Gap Costs: For most searches, the default parameters (e.g., BLOSUM62 matrix for BLASTp) are suitable.
- Execution and Analysis of Results:
  - Execute the BLAST search.
  - Analyze the results, paying attention to the Max score, Total score, Query cover, and Percent identity. The top hits with high scores, extensive query coverage, and significant identity are considered putative orthologs.
  - Reciprocal Best BLAST Hit (RBBH): To increase the confidence of orthology prediction, perform a reciprocal BLAST search. Take the top hit from the initial search and use it as a query against the original species' genome (e.g., *Pisum sativum*). If the top hit in this reciprocal search is the original **RMS5** gene, it is considered a reciprocal best hit and a strong candidate for being an ortholog.

## Protocol 2: Phylogenetic Analysis

After identifying putative orthologs, phylogenetic analysis is crucial to infer their evolutionary relationships and distinguish orthologs from paralogs (genes duplicated within a species).

Materials:

- Amino acid sequences of putative **RMS5** orthologs identified from BLAST searches.
- Amino acid sequences of known **RMS5**/CCD7 and related CCD8 proteins from various plant species to serve as an outgroup and for broader context.
- Multiple sequence alignment software (e.g., ClustalW, MAFFT, MUSCLE).
- Phylogenetic tree construction software (e.g., MEGA, PhyML, RAxML).

Procedure:

- Sequence Collection: Compile a FASTA file containing the protein sequences of your candidate orthologs and known **RMS5**/CCD7 and CCD8 proteins from a range of plant species (monocots, dicots, etc.).

- Multiple Sequence Alignment (MSA): Align the collected sequences using a program like ClustalW or MAFFT. The alignment is critical for the accuracy of the phylogenetic tree.
- Phylogenetic Tree Construction:
  - Use the generated alignment to construct a phylogenetic tree.
  - Choose a suitable method for tree building, such as Neighbor-Joining (for a quick overview) or more robust methods like Maximum Likelihood (ML) or Bayesian inference.
  - Assess the statistical support for the branches of the tree using bootstrap analysis (for ML and NJ) or posterior probabilities (for Bayesian methods).
- Tree Interpretation:
  - Identify the clade that contains the known, functionally characterized **RMS5/CCD7** proteins.
  - Your candidate genes that cluster within this clade with strong statistical support are considered strong ortholog candidates. Genes that fall outside this clade are likely paralogs or belong to a different gene family.

## II. Experimental Validation of Putative RMS5 Orthologs

Bioinformatic predictions should be validated experimentally to confirm the function of the identified candidate genes.

### Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to determine the expression pattern of the candidate ortholog. **RMS5** is known to be expressed in roots and stems, particularly in the vasculature. A similar expression pattern in the candidate gene would support its orthologous function.

Materials:

- Plant tissues from the species of interest (roots, stems, leaves, etc.).
- RNA extraction kit suitable for plants.
- DNase I.
- Reverse transcription kit.
- qPCR instrument and reagents (e.g., SYBR Green master mix).
- Gene-specific primers for the candidate ortholog and a reference gene.

Procedure:

- **RNA Extraction and DNase Treatment:** Extract total RNA from various plant tissues. Treat the RNA with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
- **Primer Design and Validation:** Design primers specific to the candidate ortholog and one or more stably expressed reference genes. Validate primer efficiency through a standard curve analysis.
- **qPCR Reaction:** Set up the qPCR reactions containing cDNA, primers, and SYBR Green master mix.
- **Data Analysis:** Analyze the qPCR data using the  $\Delta\Delta C_t$  method to determine the relative expression of the candidate gene in different tissues.

Expected Quantitative Data:

Tissue	Relative Expression of Putative RMS5 Ortholog (normalized to reference gene)
Root	High
Stem (Vascular)	Moderate to High
Stem (Non-vascular)	Low to Moderate
Leaf	Low
Apex	Low

Note: This table presents expected trends based on known **RMS5** expression. Actual values will vary depending on the species and experimental conditions.

A study on pea (*Pisum sativum*) showed that **RMS5** expression is highest in the roots and 3- to 6-fold lower in the epicotyl, internodes, and apex. Furthermore, **RMS5** transcripts are more abundant than RMS1 transcripts in the stem vasculature.

## Protocol 4: Functional Complementation

The definitive test for gene function is to see if the candidate ortholog can rescue the mutant phenotype of a known **rms5** mutant. This is a powerful method for confirming functional conservation.

Materials:

- **rms5** mutant seeds (e.g., from *Pisum sativum* or *Arabidopsis thaliana* max3 mutant).
- A plant transformation vector (e.g., a pCAMBIA-based binary vector).
- Cloning reagents (restriction enzymes, ligase, or gateway cloning system).
- *Agrobacterium tumefaciens* strain for plant transformation.
- Plant transformation and tissue culture facilities.

Procedure:

- **Vector Construction:** Clone the full-length coding sequence of the candidate ortholog under the control of a suitable promoter (e.g., the 35S constitutive promoter or its native promoter) into a plant transformation vector.
- **Plant Transformation:** Introduce the constructed vector into an **rms5** mutant background using an appropriate transformation method for the chosen plant species (e.g., floral dip for Arabidopsis, Agrobacterium-mediated transformation of explants for other species).
- **Selection and Regeneration of Transgenic Plants:** Select and regenerate transgenic plants (T1 generation) carrying the candidate gene.
- **Phenotypic Analysis:** Grow the T1 and subsequent generations (T2, T3) and compare their branching phenotype to that of the wild-type and the untransformed **rms5** mutant.
- **Confirmation of Complementation:** Successful complementation is observed when the transgenic **rms5** mutant plants exhibit a wild-type or near-wild-type branching phenotype.

Quantitative Data from Complementation:

Genotype	Number of Primary Branches	Average Branch Length (cm)
Wild Type		
rms5 mutant		
rms5 mutant + Putative Ortholog		

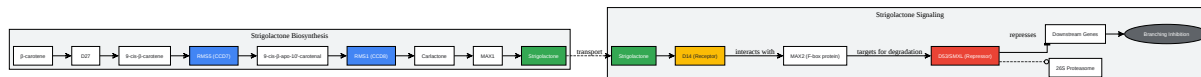
Note: Researchers should fill this table with their experimental data. A significant reduction in branch number and length in the complemented lines compared to the mutant would indicate successful complementation.

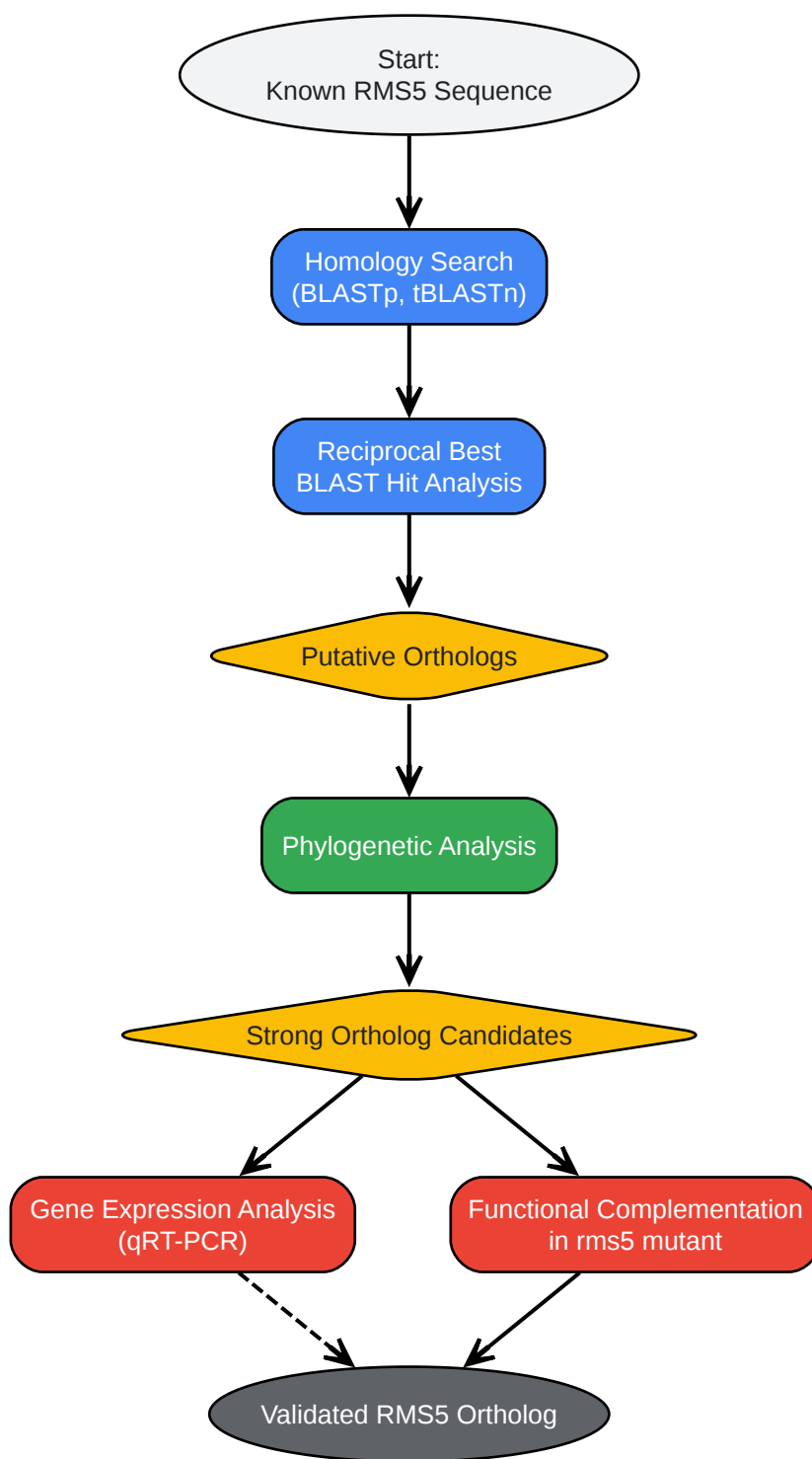
### III. Visualizing Workflows and Pathways

## Signaling Pathway of Strigolactone Biosynthesis and Perception

The following diagram illustrates the strigolactone biosynthetic pathway involving **RMS5** and its role in the downstream signaling cascade that regulates shoot branching. **RMS5** (CCD7) and RMS1 (CCD8) are key enzymes in the synthesis of carlactone, a precursor to strigolactones. The perception of strigolactones by the D14 receptor leads to the degradation of D53/SMXL transcriptional repressors, thereby promoting the expression of downstream genes that inhibit bud outgrowth.







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